molecular formula C18H25NO B1604388 Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898777-04-3

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1604388
CAS RN: 898777-04-3
M. Wt: 271.4 g/mol
InChI Key: VQAYWKUGGJTVOB-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898777-04-3 and Linear Formula: C18H25NO . It has a molecular weight of 271.4 . The IUPAC name for this compound is cyclohexyl[4-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.4 .

Scientific Research Applications

Synthetic Precursors and Catalytic Activities

Doubly Activated Cyclopropanes for Dihydropyrroles Synthesis : Cyclopropanation reactions of alkenes using diazo compounds or phenyliodonium ylides, catalyzed by Rh(II) carboxylates, lead to the preparation of 1-nitro- and 1-cyano-cyclopropyl ketones. These compounds serve as synthetic precursors for regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, offering rapid access to densely functionalized pyrroles (Wurz & Charette, 2005).

Oxidation Catalysis with Iron Complexes : Iron complexes catalyze the oxidation of cyclohexane, demonstrating the influence of steric modifications on regioselectivity and activity. These findings underscore the pivotal role of ligand design in optimizing catalytic performance for selective oxidation processes (He, Gorden, & Goldsmith, 2011).

Selective Phenol Hydrogenation to Cyclohexanone : A novel catalytic system combining nanoparticulate palladium with a Lewis acid (AlCl3) achieves highly selective conversion of phenol to cyclohexanone. This approach addresses challenges in direct hydrogenation processes by inhibiting over-reduction, demonstrating a synergistic effect between the catalyst components (Liu et al., 2009).

Green Oxidation of Cycloalkanones to Adipic Acid : The oxidation of cyclohexanone to adipic acid using aqueous hydrogen peroxide in the presence of a catalyst highlights a green method for synthesizing an important industrial compound. This process exemplifies the move towards more environmentally friendly chemical syntheses (Usui & Sato, 2003).

Safety and Hazards

While specific safety and hazard information for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

cyclohexyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYWKUGGJTVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642776
Record name Cyclohexyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898777-04-3
Record name Cyclohexyl[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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